Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Catalog No.
S714582
CAS No.
147124-32-1
M.F
C11H10ClNO6
M. Wt
287.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

CAS Number

147124-32-1

Product Name

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

IUPAC Name

dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate

Molecular Formula

C11H10ClNO6

Molecular Weight

287.65 g/mol

InChI

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3

InChI Key

XNQGJNNDVKLNQO-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC

Synonyms

DIMETHYL 2-(4-CHLORO-2-NITROPHENYL)MALONATE

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a chemical compound with the molecular formula C11H10ClNO6C_{11}H_{10}ClNO_6 and a molecular weight of approximately 287.65 g/mol. It is classified under the category of malonate derivatives and features a nitrophenyl group that enhances its reactivity and potential biological activity. The compound is identified by its CAS number 147124-32-1, and it has a polar surface area of 98.42 Ų, indicating its potential solubility in polar solvents .

  • Malonate moiety

    Malonic acid esters, like Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, possess two reactive ester groups. These groups can undergo nucleophilic substitution reactions, a fundamental tool for creating carbon-carbon bonds in organic molecules .

  • Aromatic ring with chloro and nitro substituents

    The presence of a chlorine atom and a nitro group on the aromatic ring can influence the reactivity of the molecule in various ways. The electron-withdrawing nature of the nitro group can activate the aromatic ring for further substitution reactions, while the chlorine group can serve as a leaving group in certain reactions .

Based on this information, Dimethyl 2-(4-chloro-2-nitrophenyl)malonate could be a potential precursor for the synthesis of various organic compounds through:

  • Claisen condensation

    This reaction involves the condensation of two ester molecules, and the malonate moiety in Dimethyl 2-(4-chloro-2-nitrophenyl)malonate could participate in such reactions to form more complex molecules .

  • Heck reaction

    This reaction involves the coupling of an alkene with an aryl halide (chloro group in this case) to form a new carbon-carbon bond. The aromatic ring and the chloro substituent of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate could potentially be utilized in Heck reactions under specific conditions .

Typical of malonate esters, such as:

  • Nucleophilic Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles, leading to the formation of new compounds.
  • Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to yield substituted aromatic compounds.
  • Condensation Reactions: It can react with amines or other nucleophiles to form amides or other derivatives, which may have significant biological applications.

These reactions are facilitated by the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the aromatic ring .

Research indicates that dimethyl 2-(4-chloro-2-nitrophenyl)malonate exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that the compound has potential antimicrobial effects against specific bacterial strains.
  • Antitumor Activity: Preliminary investigations indicate that it may possess antitumor properties, making it a candidate for further pharmacological studies.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts .

The synthesis of dimethyl 2-(4-chloro-2-nitrophenyl)malonate typically involves several steps:

  • Nitration of Chlorobenzene: The starting material, chlorobenzene, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the para position.
  • Malonic Ester Synthesis: The resultant nitrochlorobenzene is then reacted with malonic acid or its ester derivative in the presence of a base to facilitate esterification.
  • Final Esterification: Dimethyl malonate is used to complete the reaction, yielding dimethyl 2-(4-chloro-2-nitrophenyl)malonate after purification.

This multi-step synthesis highlights the versatility and reactivity of both malonates and nitro-substituted aromatic compounds .

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate has several applications:

  • Pharmaceuticals: Its potential antimicrobial and antitumor properties make it a candidate for drug development.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for creating more complex molecules.
  • Research: The compound is utilized in biochemical research for studying enzyme interactions and mechanisms due to its reactive functional groups .

Interaction studies involving dimethyl 2-(4-chloro-2-nitrophenyl)malonate focus on its ability to bind with various biomolecules:

  • Protein Binding: Investigations into how this compound interacts with proteins can reveal its potential as an enzyme inhibitor or modulator.
  • Cellular Uptake Studies: Understanding how this compound enters cells can provide insights into its bioavailability and therapeutic efficacy.

These studies are crucial for assessing its viability as a pharmaceutical agent and understanding its mechanism of action .

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl malonateC₆H₁₀O₄Simple diester; lacks halogen and nitro groups
Dimethyl 2-(4-nitrophenyl)malonateC₁₁H₁₀N₂O₆Similar structure; lacks chlorine
Dimethyl 2-(3-chloro-4-nitrophenyl)malonateC₁₁H₁₀ClN₂O₆Different position of chlorine
Ethyl 2-(4-chloro-2-nitrophenyl)malonateC₉H₈ClN₂O₄Ethyl instead of methyl; affects solubility

The presence of both chlorine and nitro groups in dimethyl 2-(4-chloro-2-nitrophenyl)malonate enhances its reactivity compared to simpler malonates, making it a more versatile compound in synthetic organic chemistry .

XLogP3

2.3

Wikipedia

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Dates

Last modified: 08-15-2023

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